(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the bromination of pyrazolo[1,5-a]pyrimidine can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Material Science: Due to its unique structural properties, it is explored for applications in material science, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and function. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-OL HYDROCHLORIDE: Another pyrazolo[1,5-a]pyrimidine derivative with similar structural features.
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-3-YL)METHANOL: A related compound with a different functional group at the 3-position.
Uniqueness
What sets (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE apart is its unique combination of the pyrazolo[1,5-a]pyrimidine core with a fluorobenzyl piperazine moiety. This structural arrangement imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H17BrFN5O |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H17BrFN5O/c19-14-10-21-17-9-16(22-25(17)12-14)18(26)24-7-5-23(6-8-24)11-13-1-3-15(20)4-2-13/h1-4,9-10,12H,5-8,11H2 |
InChI Key |
LWVURIZOFDXLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Origin of Product |
United States |
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